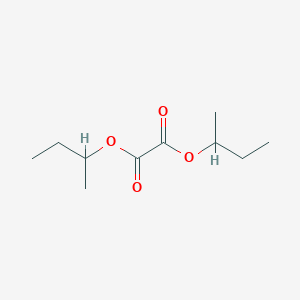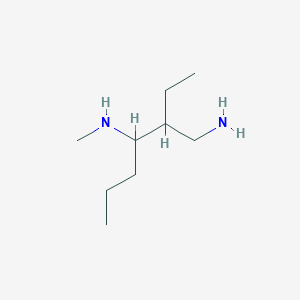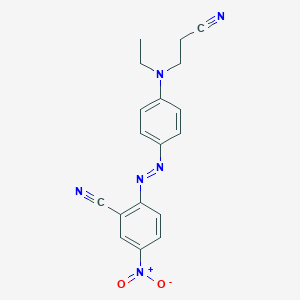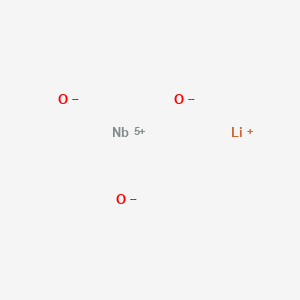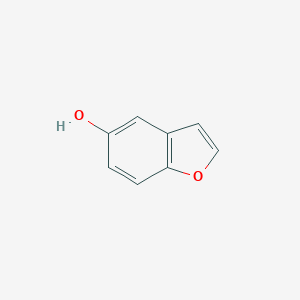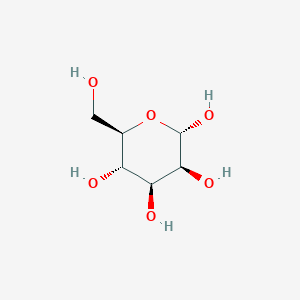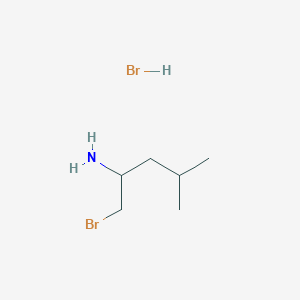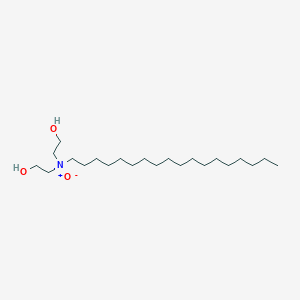
Dihydroxyethyl stearamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxyethyl stearamine oxide (DESO) is a surfactant that is commonly used in various industrial applications. It is a non-ionic surfactant that is used as a wetting agent, emulsifier, and dispersant. DESO is synthesized from stearylamine and ethylene oxide, and it has a molecular weight of 325.5 g/mol.
Mecanismo De Acción
Dihydroxyethyl stearamine oxide acts as a surfactant by reducing the surface tension between two immiscible phases. It contains both hydrophobic (stearylamine) and hydrophilic (ethylene oxide) groups, which allows it to adsorb at the interface between two phases. This reduces the interfacial tension, which facilitates the formation of stable emulsions and dispersions.
Efectos Bioquímicos Y Fisiológicos
Dihydroxyethyl stearamine oxide has low toxicity and is considered safe for use in various industrial applications. It is not known to have any significant biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydroxyethyl stearamine oxide is a versatile surfactant that has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is compatible with a wide range of solvents. However, Dihydroxyethyl stearamine oxide has some limitations, such as its limited solubility in water and its tendency to form gels at high concentrations.
Direcciones Futuras
Dihydroxyethyl stearamine oxide has several potential future directions for research. One area of interest is the development of new synthesis methods that can produce Dihydroxyethyl stearamine oxide with improved properties, such as increased solubility in water or enhanced stability at high concentrations.
Another area of interest is the application of Dihydroxyethyl stearamine oxide in the synthesis of new materials, such as hybrid nanoparticles or MOFs. These materials have potential applications in various fields, such as drug delivery, catalysis, and gas storage.
Conclusion:
Dihydroxyethyl stearamine oxide is a versatile surfactant that has several scientific research applications. It is commonly used as a wetting agent, emulsifier, and dispersant in various industrial applications. Dihydroxyethyl stearamine oxide has low toxicity and is considered safe for use in lab experiments. Future research on Dihydroxyethyl stearamine oxide could lead to the development of new materials with potential applications in various fields.
Métodos De Síntesis
Dihydroxyethyl stearamine oxide is synthesized from stearylamine and ethylene oxide. Stearylamine is reacted with ethylene oxide under alkaline conditions to produce Dihydroxyethyl stearamine oxide. The synthesis of Dihydroxyethyl stearamine oxide is a straightforward process, and it can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
Dihydroxyethyl stearamine oxide has been extensively studied for its applications in various scientific research fields. It is commonly used as a surfactant in the synthesis of nanoparticles, which are used in various biomedical applications. Dihydroxyethyl stearamine oxide has been shown to improve the stability and dispersibility of nanoparticles, which enhances their therapeutic efficacy.
Dihydroxyethyl stearamine oxide is also used as a surfactant in the synthesis of metal-organic frameworks (MOFs), which are widely used in gas storage and separation applications. Dihydroxyethyl stearamine oxide has been shown to improve the dispersion and stability of MOFs, which enhances their gas storage and separation properties.
Propiedades
Número CAS |
14048-77-2 |
|---|---|
Nombre del producto |
Dihydroxyethyl stearamine oxide |
Fórmula molecular |
C22H47NO3 |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)octadecan-1-amine oxide |
InChI |
InChI=1S/C22H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26,19-21-24)20-22-25/h24-25H,2-22H2,1H3 |
Clave InChI |
CBLJNXZOFGRDAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
Otros números CAS |
14048-77-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
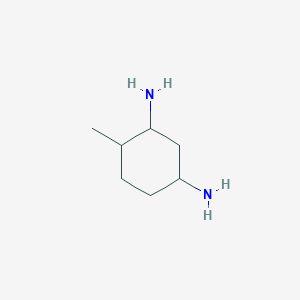
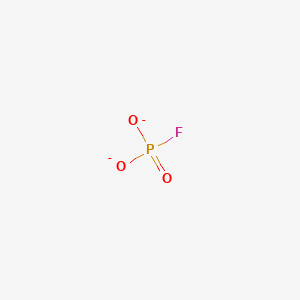
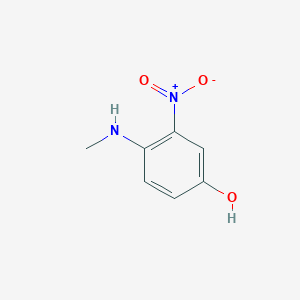
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
